2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid
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Overview
Description
2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid is a chemical compound that features a thiazole ring fused to a thiophene ring, with an amino group and an acetic acid moiety attached
Mechanism of Action
Target of Action
The compound “2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid” is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) Thiazole derivatives are known to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit enzymes, modulate receptor activity, or interfere with DNA or RNA function .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives can affect the synthesis of neurotransmitters, influence metabolic processes, or modulate immune responses .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution within the body.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable amine with carbon disulfide and an alkyl halide.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Final Acylation: The acetic acid moiety is introduced through acylation reactions, typically using acyl chlorides or anhydrides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and green chemistry principles can also be employed to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols, amines, and alkanes.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammation.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with similar structures and functionalities.
Thiophene Derivatives: Compounds containing thiophene rings with various substituents.
Uniqueness: 2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid is unique due to its specific combination of thiazole and thiophene rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[5-[(1,3-thiazol-2-ylamino)methyl]thiophen-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c13-9(14)5-7-1-2-8(16-7)6-12-10-11-3-4-15-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCEVJIXBGJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NCC2=CC=C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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